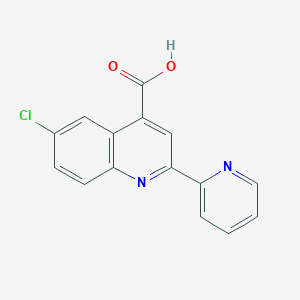

![molecular formula C11H14O2S B1350959 2-[(2-Methylpropyl)sulfanyl]benzoic acid CAS No. 52369-61-6](/img/structure/B1350959.png)

2-[(2-Methylpropyl)sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropyl)sulfanyl]benzoic acid, also known as ibuprofen thioester, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation caused by a variety of conditions such as arthritis, menstrual cramps, and headaches.

Scientific Research Applications

Medicine

In the medical field, “2-[(2-Methylpropyl)sulfanyl]benzoic acid” may serve as a precursor for synthesizing compounds with potential therapeutic effects. Its benzoic acid core and sulfanyl group could be modified to create derivatives that interact with specific biological targets. For instance, it might be used in the development of new anti-inflammatory agents or antibiotics, considering the structural importance of benzoic acid derivatives in pharmacology .

Agriculture

As an agricultural chemical, this compound could be explored for its fungicidal or herbicidal properties. The sulfanyl group attached to the benzoic acid might interact with certain enzymes or proteins in plant pathogens, inhibiting their growth or reproduction. Research could focus on its efficacy, selectivity, and environmental impact compared to existing agricultural chemicals .

Materials Science

In materials science, “2-[(2-Methylpropyl)sulfanyl]benzoic acid” could be investigated for its potential use in polymer synthesis. The benzoic acid moiety can be a building block for creating new polymers with unique properties, such as increased thermal stability or enhanced mechanical strength. Additionally, its sulfanyl group might confer novel electrical or optical properties to the polymers .

Environmental Science

This compound’s role in environmental science could be significant in the development of sensors for detecting pollutants or hazardous substances. The reactivity of the sulfanyl group with specific environmental toxins could lead to changes in the compound’s optical or electrical properties, which can be measured and used for monitoring environmental health .

Food Industry

In the context of the food industry, research into “2-[(2-Methylpropyl)sulfanyl]benzoic acid” might focus on its potential as a preservative or flavoring agent. The compound’s molecular structure could be tailored to enhance its antimicrobial properties or to modify the flavor profile of food products. Safety and regulatory compliance would be key considerations in this application .

Cosmetics

The cosmetic industry could benefit from the inclusion of “2-[(2-Methylpropyl)sulfanyl]benzoic acid” in formulations due to its potential antioxidant properties. The compound could help in stabilizing cosmetic products by preventing oxidation, thereby extending their shelf life and maintaining their efficacy .

Energy

Exploration of this compound in the energy sector could involve its use in organic photovoltaic cells. The benzoic acid structure might contribute to the cell’s ability to absorb light and convert it into electricity, while the sulfanyl group could improve charge transfer processes within the cell .

Analytical Chemistry

Lastly, “2-[(2-Methylpropyl)sulfanyl]benzoic acid” could be utilized in analytical chemistry as a standard or reagent. Its unique chemical structure might make it suitable for calibrating instruments or as a reactant in assays to quantify or identify other compounds, especially in complex mixtures .

properties

IUPAC Name |

2-(2-methylpropylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJZOPWGIOPLTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398790 |

Source

|

| Record name | Benzoic acid, 2-[(2-methylpropyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylpropyl)sulfanyl]benzoic acid | |

CAS RN |

52369-61-6 |

Source

|

| Record name | Benzoic acid, 2-[(2-methylpropyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)

![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)